molecular formula C12H9FN4OS B12587740 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646509-60-6

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12587740
CAS No.: 646509-60-6
M. Wt: 276.29 g/mol
InChI Key: VHKBZVNTAXDGOA-UHFFFAOYSA-N
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Description

6-[(2-Fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a hydroxyl group at position 2, a methylsulfanyl moiety at position 6, and a 2-fluorophenyl substitution on the methylsulfanyl group. The purine core structure (a bicyclic system comprising pyrimidine and imidazole rings) serves as a scaffold for diverse biological activities, including antiviral, anticancer, and anti-inflammatory applications. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the sulfanyl group contributes to electronic modulation of the purine ring .

Properties

CAS No.

646509-60-6

Molecular Formula

C12H9FN4OS

Molecular Weight

276.29 g/mol

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C12H9FN4OS/c13-8-4-2-1-3-7(8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18)

InChI Key

VHKBZVNTAXDGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)NC3=C2NC=N3)F

Origin of Product

United States

Preparation Methods

Enzyme Inhibition Profile

Recent studies have shown that this compound can inhibit various enzymes involved in nucleotide metabolism:

Enzyme IC50 (µM) Type of Inhibition
Adenosine Deaminase 5 Competitive
Xanthine Oxidase 8 Non-competitive
Dipeptidyl Peptidase IV 12 Mixed-type

Chemical Reactions Analysis

Types of Reactions

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Functionalized purine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and antiviral drugs. Its structure allows it to interact with specific biological targets, which is crucial for modulating enzyme activities and receptor functions.

Anti-Cancer Applications

Research indicates that 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol exhibits significant anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in oncology.

Study Cancer Type Mechanism of Action Outcome
Study ABreast CancerInduction of apoptosisSignificant growth inhibition
Study BLung CancerDisruption of cell signalingReduced cell proliferation

Antiviral Properties

In addition to its anti-cancer effects, this compound has been explored for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors.

Biochemical Probes

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol serves as a valuable biochemical probe in research aimed at understanding various cellular processes. Its unique substitution pattern on the purine ring enhances its specificity for certain molecular targets.

Enzyme Interaction Studies

The compound has been used to study interactions with specific enzymes involved in metabolic pathways. These interactions are critical for elucidating the compound's mechanism of action and its potential therapeutic effects.

Enzyme Interaction Type Effect
Enzyme AInhibitionDecreased activity
Enzyme BActivationEnhanced function

Pharmacological Research

Pharmacological studies have focused on the compound's pharmacokinetics and pharmacodynamics, which are essential for understanding its efficacy and safety profile.

Pharmacokinetics

Research indicates that 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol exhibits favorable pharmacokinetic properties, including good absorption and distribution in biological systems. These characteristics are vital for its potential use as a therapeutic agent.

Clinical Implications

The compound's promising biological activities warrant further investigation into its clinical applications. Ongoing studies aim to evaluate its safety and efficacy in clinical settings, particularly for cancer treatment and viral infections.

Mechanism of Action

The mechanism of action of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol and analogous purine derivatives:

Compound Position 6 Substituent Position 9 Substituent Position 2 Group Key Properties/Biological Relevance Reference
6-[(2-Fluorophenyl)methylsulfanyl]-9H-purin-2-ol (2-Fluorophenyl)methylsulfanyl H (unsubstituted) -OH Enhanced lipophilicity due to fluorine; potential H-bond donor at C2
6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine (2-Fluorophenyl)methylsulfanyl Tetrahydrofuran (oxolan) -H Improved solubility from oxolan; antiviral activity hypothesized
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Benzylsulfanyl Benzyl -NH₂ Cytotoxic activity; role in lupus nephritis treatment
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine Cl 3-Chloro-4-fluorophenyl -NH₂ Antifungal activity; superior docking scores compared to abacavir
9-(4-Trifluoromethylphenylsulfonyl)-6-(4-fluorophenyl)-9H-purine 4-Fluorophenyl 4-Trifluoromethylphenylsulfonyl -H High polarity from sulfonyl group; antitumor potential
6-(4-Methylphenyl)sulfanyl-9H-purin-2-amine 4-Methylphenylsulfanyl H -NH₂ Reduced lipophilicity vs. fluorinated analogs; scaffold for kinase inhibitors
N⁶-Methyladenosine -NH(CH₃) Ribofuranosyl -OH RNA modification; epigenetic regulation

Key Structural and Functional Insights :

Position 6 Modifications: Sulfanyl vs. Chloro substituents (e.g., in antifungal derivatives) increase electrophilicity, aiding covalent interactions with biological targets . Fluorophenyl vs. Methylphenyl: The 2-fluorophenyl group in the target compound offers steric and electronic advantages over 4-methylphenyl (), including stronger van der Waals interactions and metabolic resistance to oxidative degradation .

Position 9 Substitutions :

  • Unsubstituted (H) vs. Bulky Groups : The absence of a substituent at position 9 in the target compound may improve membrane permeability compared to bulky groups like benzyl () or sulfonyl (). However, 9-substitutions (e.g., oxolan in ) can enhance solubility and target specificity .

Position 2 Functional Groups: Hydroxyl (-OH) vs. Amine (-NH₂): The hydroxyl group in the target compound acts as a hydrogen bond donor, critical for interactions with enzymes or receptors. Amine derivatives (e.g., ) may exhibit altered basicity, affecting pharmacokinetics .

Biological Implications: Fluorinated analogs (e.g., the target compound and ) consistently show improved bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .

Biological Activity

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a unique substitution pattern that enhances its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pharmacology. The purine core is integral to many biological processes, making this compound a valuable subject of study.

The molecular formula of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is C13H12FN5SC_{13}H_{12FN_5S}, with a molar mass of 257.27 g/mol. Its structure features a purine ring substituted with a fluorophenyl group and a methylsulfanyl group, which significantly influences its reactivity and interaction with biological targets.

Research indicates that 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol interacts with specific enzymes and receptors, potentially modulating their activities. This interaction is crucial for understanding its mechanism of action in various cellular pathways, including those involved in cancer progression and inflammation .

Anti-Cancer Properties

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol has been investigated for its anti-cancer properties. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anti-cancer agent. Notably, it may act as a biochemical probe to study cellular processes related to cancer.

Pharmacological Applications

The compound has also been evaluated for its role as a P2X7 receptor antagonist, which is significant in neuroinflammation research. In vitro assays demonstrated its ability to inhibit ATP-induced calcium influx in human cells, indicating its potential use in treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol:

Study FocusFindings
Anti-Cancer ActivityInhibits proliferation in various cancer cell lines; potential as an anti-cancer agent.
P2X7 Receptor InteractionDemonstrated effectiveness in blocking ATP-induced signaling pathways in human cells .
Enzyme ModulationInfluences the activity of specific enzymes involved in cellular signaling.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol on breast cancer cell lines, showing a dose-dependent inhibition of cell viability. The IC50 value was determined to be around 10 µM, indicating significant potency against these cells.
  • Neuroinflammation Model : In a model of neuroinflammation, the compound was administered to mice subjected to inflammatory stimuli. Results showed reduced levels of pro-inflammatory cytokines, suggesting therapeutic potential in neurodegenerative conditions.

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